

# Spectroscopic Profile of 4-Isobutoxy-3-methoxybenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 4-Isobutoxy-3-methoxybenzoic acid

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This technical guide provides a detailed overview of the expected spectroscopic data for **4-Isobutoxy-3-methoxybenzoic acid**. Due to the limited availability of published experimental data for this specific molecule, this document presents a predictive analysis based on the well-documented spectroscopic characteristics of structurally analogous compounds. The information herein is intended to serve as a reference for the identification, characterization, and quality control of **4-Isobutoxy-3-methoxybenzoic acid** in research and development settings.

## Chemical Structure and Properties

**4-Isobutoxy-3-methoxybenzoic acid** belongs to the class of aromatic carboxylic acids. Its structure features a benzoic acid core substituted with a methoxy group at the C3 position and an isobutoxy group at the C4 position.

Property	Value
Molecular Formula	C <sub>12</sub> H <sub>16</sub> O <sub>4</sub>
Molecular Weight	224.25 g/mol <a href="#">[1]</a>
IUPAC Name	4-Isobutoxy-3-methoxybenzoic acid
InChI Key	SBHFJHQPZDLFTD-UHFFFAOYSA-N <a href="#">[1]</a>

## Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-Isobutoxy-3-methoxybenzoic acid**. These predictions are derived from the analysis of similar compounds, including various methoxybenzoic and alkoxybenzoic acid derivatives.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR): The expected <sup>1</sup>H NMR spectrum will show distinct signals corresponding to the aromatic protons, the isobutoxy group protons, the methoxy group protons, and the acidic proton of the carboxylic acid.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~12.0 - 13.0	Singlet (broad)	1H	-COOH
~7.5 - 7.7	Multiplet	2H	Aromatic (H-2, H-6)
~6.9 - 7.1	Doublet	1H	Aromatic (H-5)
~3.9	Singlet	3H	-OCH <sub>3</sub>
~3.8	Doublet	2H	-OCH <sub>2</sub> (isobutoxy)
~2.0 - 2.2	Multiplet	1H	-CH (isobutoxy)
~1.0	Doublet	6H	-CH(CH <sub>3</sub> ) <sub>2</sub> (isobutoxy)

<sup>13</sup>C NMR (Carbon NMR): The <sup>13</sup>C NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)	Assignment
~167 - 170	-COOH
~150 - 155	Aromatic (C-4)
~147 - 150	Aromatic (C-3)
~122 - 125	Aromatic (C-1)
~115 - 120	Aromatic (C-6)
~112 - 115	Aromatic (C-2)
~110 - 113	Aromatic (C-5)
~74 - 76	-OCH <sub>2</sub> (isobutoxy)
~55 - 57	-OCH <sub>3</sub>
~28 - 30	-CH (isobutoxy)
~19 - 21	-CH(CH <sub>3</sub> ) <sub>2</sub> (isobutoxy)

## Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Broad	O-H stretch (carboxylic acid)
2960-2850	Medium-Strong	C-H stretch (aliphatic)
1680-1710	Strong	C=O stretch (carboxylic acid)
1590-1615	Medium	C=C stretch (aromatic)
1250-1300	Strong	C-O stretch (aryl ether)
1020-1075	Medium	C-O stretch (alkyl ether)

## Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

m/z	Relative Intensity	Assignment
224	High	[M] <sup>+</sup> (Molecular ion)
209	Medium	[M - CH <sub>3</sub> ] <sup>+</sup>
168	High	[M - C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup> or [M - C <sub>4</sub> H <sub>9</sub> O + H] <sup>+</sup>
151	Medium	[M - C <sub>4</sub> H <sub>9</sub> O] <sup>+</sup>
135	Medium	[Fragment from cleavage of ether linkages]

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and instrument used.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Isobutoxy-3-methoxybenzoic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
  - Use tetramethylsilane (TMS) as an internal standard (0 ppm).
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

## IR Spectroscopy

- Sample Preparation:
  - KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
  - ATR: Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
  - Collect the sample spectrum over a range of  $4000\text{-}400\text{ cm}^{-1}$ .

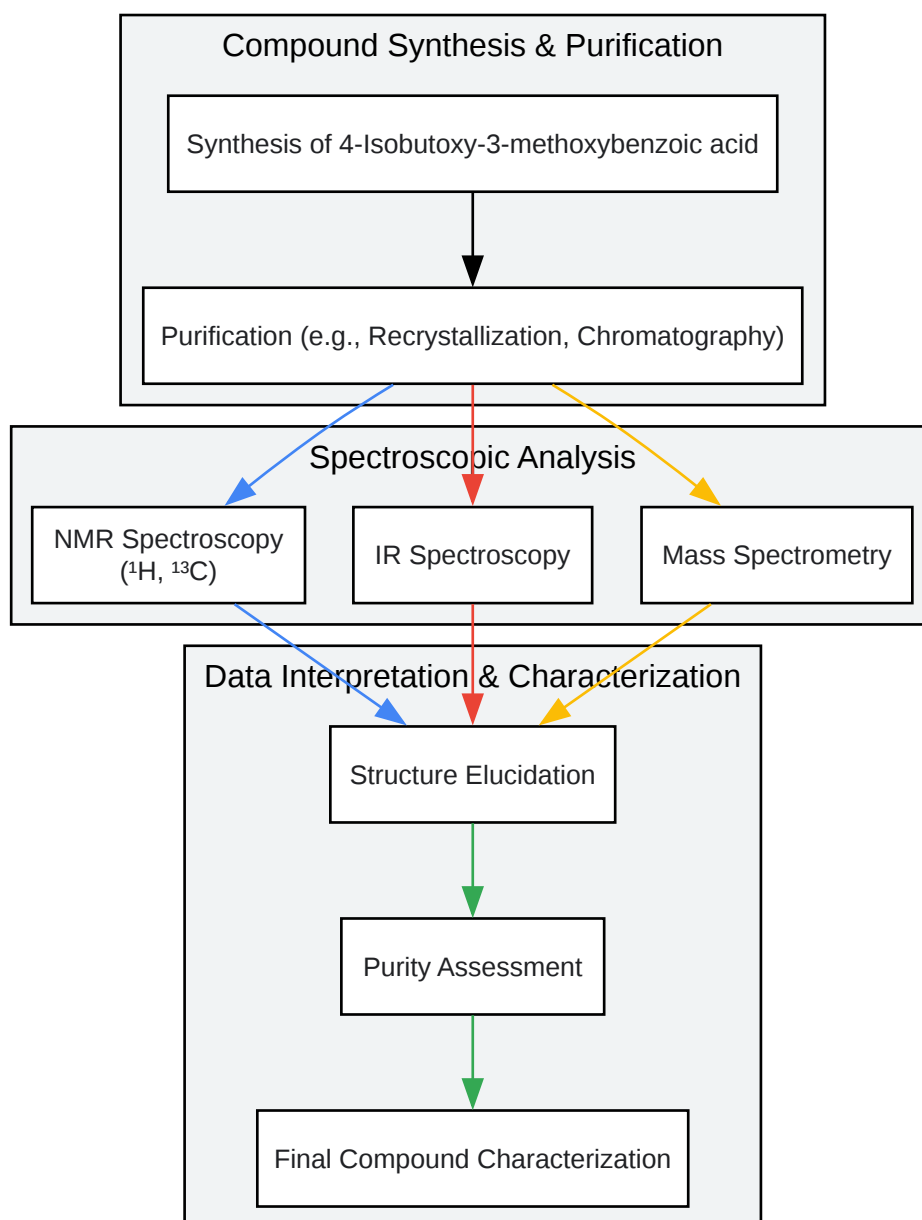
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

## Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
- Data Acquisition:
  - EI-MS: Introduce the sample into the ion source, typically via a direct insertion probe or a gas chromatograph. The standard electron energy is 70 eV.
  - ESI-MS: Infuse the sample solution into the ESI source at a constant flow rate. Spectra can be acquired in both positive and negative ion modes.
  - Scan a mass range appropriate for the expected molecular weight (e.g.,  $m/z$  50-500).

## Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Isobutoxy-3-methoxybenzoic acid**.



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Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of **4-Isobutoxy-3-methoxybenzoic acid**. Experimental verification is essential to confirm these predictions and to establish a definitive analytical profile for this compound.

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## References

- 1. 4-Isobutoxy-3-methoxybenzoic acid | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Isobutoxy-3-methoxybenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1349244#4-isobutoxy-3-methoxybenzoic-acid-spectroscopic-data-nmr-ir-ms]

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